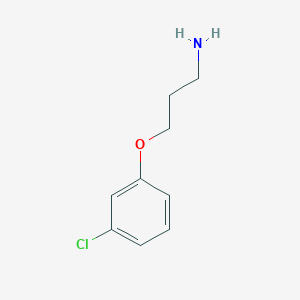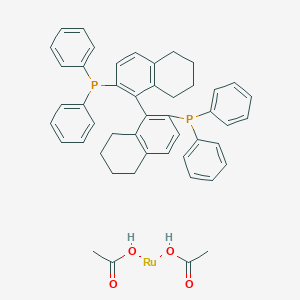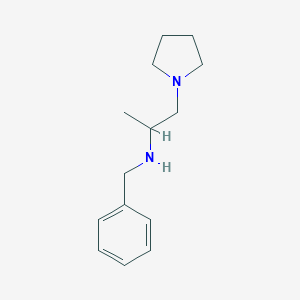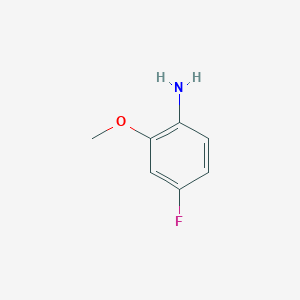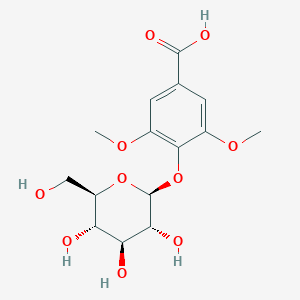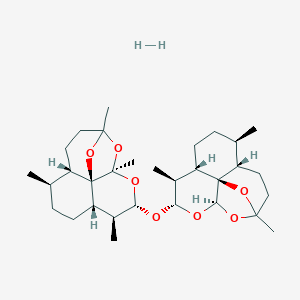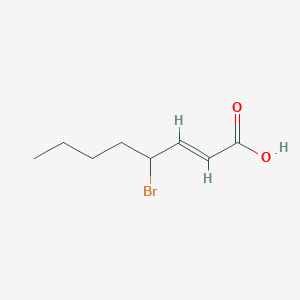
4-Bromo-2-octenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-octenoic acid (BOA) is an organic compound that belongs to the family of unsaturated fatty acids. BOA is a derivative of linoleic acid and is commonly found in the seeds of various plants. BOA has been studied for its potential use in scientific research and has shown promising results in various studies.
Wirkmechanismus
4-Bromo-2-octenoic acid inhibits the activity of various enzymes by binding to the active site of the enzyme. 4-Bromo-2-octenoic acid has been shown to inhibit the activity of lipase by binding to the active site of the enzyme and preventing the hydrolysis of triglycerides. 4-Bromo-2-octenoic acid has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
4-Bromo-2-octenoic acid has been shown to have various biochemical and physiological effects. 4-Bromo-2-octenoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood. 4-Bromo-2-octenoic acid has also been shown to reduce the levels of inflammatory cytokines in the blood and has been studied for its potential use in treating various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2-octenoic acid has several advantages for use in lab experiments. 4-Bromo-2-octenoic acid is readily available and can be synthesized using various methods. 4-Bromo-2-octenoic acid is also relatively stable and can be stored for extended periods without degradation. However, 4-Bromo-2-octenoic acid has some limitations for use in lab experiments. 4-Bromo-2-octenoic acid has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. 4-Bromo-2-octenoic acid can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
4-Bromo-2-octenoic acid has several potential future directions for scientific research. 4-Bromo-2-octenoic acid has been studied for its potential use in treating various inflammatory diseases, and further research is needed to determine the efficacy of 4-Bromo-2-octenoic acid in treating these diseases. 4-Bromo-2-octenoic acid has also been shown to have anti-cancer properties and has been studied for its potential use in treating various types of cancer. Further research is needed to determine the mechanism of action of 4-Bromo-2-octenoic acid in inhibiting the growth of cancer cells. Additionally, 4-Bromo-2-octenoic acid has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of 4-Bromo-2-octenoic acid in treating these disorders.
Synthesemethoden
4-Bromo-2-octenoic acid can be synthesized through various methods, including the oxidation of linoleic acid, the reaction of 4-bromo-2-octenol with sodium hydroxide, and the reaction of 4-bromo-2-octenol with acetic anhydride. The most common method for synthesizing 4-Bromo-2-octenoic acid involves the oxidation of linoleic acid using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-octenoic acid has been studied extensively for its potential use in scientific research. 4-Bromo-2-octenoic acid has been shown to inhibit the activity of various enzymes, including lipase, cholinesterase, and acetylcholinesterase. 4-Bromo-2-octenoic acid has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.
Eigenschaften
CAS-Nummer |
115185-86-9 |
|---|---|
Produktname |
4-Bromo-2-octenoic acid |
Molekularformel |
C8H13BrO2 |
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
(E)-4-bromooct-2-enoic acid |
InChI |
InChI=1S/C8H13BrO2/c1-2-3-4-7(9)5-6-8(10)11/h5-7H,2-4H2,1H3,(H,10,11)/b6-5+ |
InChI-Schlüssel |
FZILSBUDCYKRKR-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC(/C=C/C(=O)O)Br |
SMILES |
CCCCC(C=CC(=O)O)Br |
Kanonische SMILES |
CCCCC(C=CC(=O)O)Br |
Synonyme |
4-bromo-2-octenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
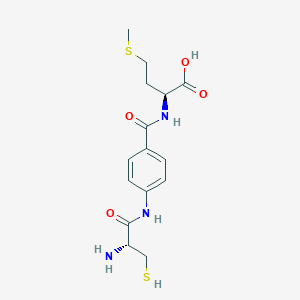
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

